Acetamidomalonic acid (disodium salt)
Description
Acetamidomalonic acid (disodium salt) emerges as a key intermediate in the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction. Its structure, featuring a central carbon atom bonded to both an acetamido group and two carboxylate groups, provides a unique combination of reactivity and stability that is harnessed by synthetic chemists.
The primary significance of acetamidomalonic acid (disodium salt) lies in its role as a precursor in the synthesis of α-amino acids. The process typically begins with diethyl acetamidomalonate (DEAM), a stable and commercially available starting material. wikipedia.org This compound can be deprotonated to form a nucleophilic enolate, which then undergoes alkylation with a variety of alkyl halides. ucalgary.ca Subsequent hydrolysis of the ester groups, often with a base such as sodium hydroxide (B78521), leads to the in situ formation of acetamidomalonic acid (disodium salt). smolecule.com Acidification followed by heating results in decarboxylation, yielding the desired α-amino acid. ucalgary.ca This methodology allows for the introduction of a wide range of side chains, making it a versatile route to both natural and unnatural amino acids. wikipedia.org
The versatility of this synthetic route extends to the preparation of other important classes of compounds. For instance, derivatives of acetamidomalonic acid are employed in the synthesis of pharmaceuticals, such as fingolimod, an immunosuppressant used in the treatment of multiple sclerosis. wikipedia.org Furthermore, the core structure is utilized in the development of agrochemicals, including herbicides and fungicides. chemimpex.com
The synthetic journey to acetamidomalonic acid and its derivatives began with the first reported synthesis of diethyl acetamidomalonate (DEAM) by Cherchez in 1931. orgsyn.org However, early methods for its preparation were often impractical due to the instability of the precursors. orgsyn.org A significant advancement came with the development of a synthesis route starting from diethyl malonate. This process involves the nitrosation of diethyl malonate with sodium nitrite (B80452) in acetic acid to form diethyl isonitrosomalonate. wikipedia.org Subsequent reduction of the nitroso group and acetylation of the resulting amine provides DEAM in good yields. wikipedia.org
Over the years, various modifications to this synthesis have been reported to improve yield and efficiency. A notable method described in a 1950 patent, which was also featured in Organic Syntheses, involves the reduction of diethyl isonitrosomalonate using zinc powder in a mixture of glacial acetic acid and acetic anhydride (B1165640). wikipedia.org More contemporary approaches have focused on developing greener and more cost-effective methods. For example, a patented method utilizes air as the oxidant, a metal salt as a catalyst, and a ligand as a catalyst carrier to synthesize DEAM from diethyl malonate and acetamide (B32628), with water as the only byproduct. google.com
The evolution of these synthetic methods for DEAM has directly impacted the accessibility and utility of acetamidomalonic acid (disodium salt) as a key intermediate. The ability to efficiently produce the starting ester has solidified the acetamidomalonate synthesis as a cornerstone in the chemist's toolkit for amino acid preparation.
Current research continues to explore the synthetic potential of acetamidomalonic acid derivatives. One area of focus is the development of novel pharmaceuticals. For example, DEAM is a key intermediate in the preparation of Novobiocin analogues which are being investigated as potential inhibitors of heat shock protein 90. chemicalbook.com
Furthermore, the reactivity of the acetamidomalonate scaffold is being exploited in new ways. The methylene (B1212753) group of DEAM can undergo a polarity reversal when converted to its dehydro form, allowing it to be attacked by organolithium or Grignard reagents, opening up pathways to new and complex molecular architectures. wikipedia.org Alkylation with reagents like propiolactone has been shown to be a highly efficient one-pot reaction for the synthesis of racemic glutamic acid. wikipedia.org
The academic relevance of the acetamidomalonate synthesis remains high, as it is a classic and reliable method for the preparation of α-amino acids, a fundamental class of biomolecules. ucalgary.ca It is a staple in advanced organic chemistry curricula and continues to be a subject of study for the development of more efficient and stereoselective variations.
Data Tables
The following tables provide key information on diethyl acetamidomalonate, the direct precursor to acetamidomalonic acid (disodium salt).
Table 1: Physical and Chemical Properties of Diethyl Acetamidomalonate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₅ | nih.gov |
| Molecular Weight | 217.22 g/mol | nih.gov |
| Melting Point | 95-98 °C | chemicalbook.com |
| Boiling Point | 185 °C at 20 mmHg | chemicalbook.com |
| Appearance | White crystalline powder | nih.gov |
| Solubility | Slightly soluble in hot water and ether; soluble in hot alcohol | nih.gov |
Table 2: Key Reagents in the Synthesis of α-Amino Acids via Acetamidomalonate Pathway
| Step | Reagents | Purpose | Reference |
| Deprotonation | Sodium ethoxide (NaOEt) | Formation of the nucleophilic enolate | ucalgary.ca |
| Alkylation | Alkyl halide (R-X) | Introduction of the amino acid side chain | ucalgary.ca |
| Hydrolysis | Sodium hydroxide (NaOH) | Formation of acetamidomalonic acid (disodium salt) | smolecule.com |
| Acidification & Decarboxylation | Aqueous acid (e.g., HCl), heat | Formation of the final α-amino acid | ucalgary.ca |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5NNa2O5 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
disodium;2-acetamidopropanedioate |
InChI |
InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
DZHMKRWQGAVIJB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Acetamidomalonic Acid and Its Activated Derivatives
Precursor Synthesis: Diethyl Acetamidomalonate (DEAM) Preparative Routes
DEAM is a stable, crystalline solid that serves as an achiral glycine (B1666218) equivalent, protected by an acetyl group. wikipedia.org Its synthesis is a critical first step, and several routes have been developed and refined over the years.
The most prevalent and historically significant method for preparing DEAM begins with diethyl malonate. wikipedia.orgwikipedia.org The process involves two main stages:
Reductive Acylation: The diethyl oximinomalonate intermediate is then reduced and acetylated in a single step. A common and effective method involves using zinc powder as the reducing agent in a mixture of glacial acetic acid and acetic anhydride (B1165640). wikipedia.orgorgsyn.org This one-pot reaction reduces the oximino group to an amine, which is immediately acylated by the acetic anhydride to yield the final DEAM product. wikipedia.orgacs.org Yields for this specific method are reported to be very high, ranging from 77% to a quantitative 100%. wikipedia.orgacs.orgorgsyn.org
Alternative reductive acylation strategies have also been explored. These include the catalytic hydrogenation of diethyl oximinomalonate over a palladium on charcoal (Pd/C) catalyst, followed by acetylation of the resulting diethyl aminomalonate. wikipedia.orgorgsyn.org Other catalysts, such as Raney nickel, have also been utilized for this transformation. orgsyn.org
| Method | Reagents | Precursor | Yield | Reference |
| Zinc Reductive Acylation | Zn, Acetic Anhydride, Acetic Acid | Diethyl Oximinomalonate | 77-100% | wikipedia.org, acs.org, orgsyn.org |
| Catalytic Hydrogenation | 1. H₂, Pd/C 2. Acetic Anhydride | Diethyl Oximinomalonate | 40% | orgsyn.org |
| Raney Nickel Reduction | Raney Ni | Diethyl Oximinomalonate | - | orgsyn.org |
For industrial applications, the classic laboratory methods for DEAM synthesis have been optimized to improve yield, safety, and efficiency. One patented method designed for large-scale production reports yields exceeding 80%. google.com This process enhances the initial nitrosation step by employing a phase-transfer catalyst in an aqueous medium. google.com The subsequent reductive acylation with zinc powder is carefully controlled at a temperature of 40-50°C to ensure high conversion and product purity. google.com
Another industrially focused approach addresses the management of byproducts, specifically the sodium acetate (B1210297) generated during nitrosation, which can be contaminated with unreacted sodium nitrite (B80452). google.com By carefully controlling reaction conditions, such as low temperatures (0–5 °C) during acetic acid addition and a subsequent heating period (35–45 °C), complete consumption of sodium nitrite is achieved, simplifying waste treatment. google.com The detailed procedures found in resources like Organic Syntheses provide a robust foundation for scaling up, including purification techniques like recrystallization from hot water to obtain high-purity DEAM. orgsyn.orgquora.com
Modern synthetic chemistry places a strong emphasis on sustainability, aligning with the 12 Principles of Green Chemistry. acs.orgnih.gov In the context of DEAM synthesis, several advancements represent a move toward more environmentally benign processes.
A significant innovation is the development of a synthetic route that uses air as the oxidant, with water as the only byproduct. google.com This method reacts diethyl malonate directly with acetamide (B32628) in the presence of a recyclable metal salt catalyst (e.g., cuprous chloride) and a ligand. google.com This approach offers numerous advantages:
Waste Prevention: It avoids the use of stoichiometric reducing agents like zinc, which generate metallic waste. acs.orggoogle.com
Atom Economy: It has a higher atom economy compared to the multi-step reductive acylation route. acs.org
Less Hazardous Reagents: It utilizes air as a benign oxidant instead of less safe reagents. nih.govgoogle.com
Catalysis: It relies on a recyclable catalyst, which is superior to stoichiometric reagents. acs.org
This catalytic method reports yields of over 90% and product purity greater than 99%, showcasing a significant step forward in the sustainable production of DEAM. google.com Furthermore, process optimization efforts that focus on using water as a solvent and minimizing hazardous byproducts also contribute to a greener chemical process. google.comgoogle.comresearchgate.net
Formation and Generation of Acetamidomalonic Acid (Disodium Salt) Active Species
The synthetic utility of DEAM lies in its ability to be converted into a potent nucleophile, which can then be used to build the carbon skeleton of various amino acids. This activation is achieved through deprotonation.
The key to the reactivity of DEAM is the acidity of the α-hydrogen located on the carbon between the two ester carbonyl groups. pressbooks.publibretexts.org These flanking electron-withdrawing groups stabilize the conjugate base, making the α-hydrogen significantly acidic with a pKa of approximately 13. pressbooks.pub
Deprotonation is typically achieved by treating DEAM with a suitable base, such as sodium ethoxide (NaOEt) in ethanol (B145695). wikipedia.orgpressbooks.publibretexts.org This acid-base reaction generates a resonance-stabilized enolate anion. masterorganicchemistry.comlibretexts.org The negative charge is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability. masterorganicchemistry.comfiveable.me This enolate is the active nucleophilic species used in subsequent alkylation reactions. libretexts.org While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often required to achieve complete enolate formation for less acidic carbonyl compounds, the high acidity of DEAM allows for the effective use of weaker alkoxide bases like sodium ethoxide. pressbooks.publibretexts.org
The choice of base and reaction conditions is critical for controlling the formation and subsequent reactions of the active species. For DEAM, the formation of the monosodium salt (the enolate) is the most common and synthetically useful transformation.
The stability of the enolate salt is paramount. The resonance stabilization inherent in the acetamidomalonate enolate makes it a relatively stable and "soft" nucleophile. masterorganicchemistry.combham.ac.uk This electronic property directs its reactivity, causing it to preferentially attack soft electrophiles, such as primary alkyl halides, at the α-carbon in a classic SN2 reaction. pressbooks.publibretexts.orgbham.ac.uk
The reaction is typically run using sodium ethoxide as the base in ethanol as the solvent. libretexts.org Under these protic conditions, an equilibrium exists between the ester and its enolate. However, the enolate is sufficiently stable and nucleophilic to react efficiently with an added alkyl halide, driving the reaction forward to form an α-substituted diethyl acetamidomalonate. wikipedia.orgpressbooks.pubvaia.com The stability of this sodium enolate salt under these standard conditions is a key factor in the widespread success of the malonic ester synthesis for preparing amino acids. libretexts.orggauthmath.com
| Basic Reagent | Typical Use Case | Application to DEAM | Outcome | Reference |
| Sodium Ethoxide (NaOEt) | Deprotonation of acidic α-hydrogens (pKa < 25) | Standard base for DEAM alkylation | Forms the sodium enolate in equilibrium, which is highly reactive. | pressbooks.pub, libretexts.org |
| Sodium Hydride (NaH) | Irreversible deprotonation of many carbonyls | Can be used for complete conversion to the enolate | Forms sodium enolate and H₂ gas. | libretexts.org |
| Lithium Diisopropylamide (LDA) | Irreversible, kinetically-controlled deprotonation | Overkill; not typically necessary due to DEAM's high acidity | Forms the lithium enolate quantitatively at low temperatures. | libretexts.org, libretexts.org |
Reactivity and Mechanistic Investigations of Acetamidomalonate Core
Nucleophilic Alkylation Reactions
A primary use of the acetamidomalonate core is in nucleophilic alkylation reactions. When a base is introduced, a carbanion forms at the central carbon, creating a strong nucleophile that can react with various electrophiles. This section examines these alkylation reactions, from basic C-alkylation to the addition of unsaturated groups.
C-Alkylation under Basic Conditions
The C-alkylation of acetamidomalonate in the presence of a base is a well-established method for synthesizing α-amino acids. nih.govucalgary.ca The reaction begins with the deprotonation of the α-carbon by a base, which forms a stable enolate. This enolate then attacks an alkyl halide in an S(_N)2 reaction. openstax.orglibretexts.org The final steps of hydrolysis and decarboxylation of the resulting product yield the desired amino acid. ucalgary.ca
The choice of base and solvent is critical. Commonly used bases include sodium ethoxide (NaOEt) in ethanol (B145695) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF). wikipedia.org Using the disodium (B8443419) salt of acetamidomalonic acid simplifies this process by providing a pre-formed enolate.
Table 1: Examples of C-Alkylation of Acetamidomalonate
| Alkylating Agent | Base/Solvent | Product (after hydrolysis and decarboxylation) |
|---|---|---|
| Methyl iodide (CH₃I) | NaOEt/EtOH | Alanine |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | NaOEt/EtOH | Phenylalanine wikipedia.org |
| Isopropyl bromide ((CH₃)₂CHBr) | NaOEt/EtOH | Valine |
| 3-Bromopropene (CH₂=CHCH₂Br) | NaH/DMF | Allylglycine |
The reaction mechanism is a direct S(_N)2 displacement. openstax.orglibretexts.org The acetamido group not only activates the α-carbon but also protects the amino group, which can be removed later in the synthesis.
Alkenylation and Introduction of Unsaturated Moieties
The acetamidomalonate enolate can also be used to create unsaturated amino acids by reacting with electrophiles that introduce unsaturated groups. researchgate.net A common method involves reacting the enolate with alkenyl halides. For example, treating N-alkenylated diethyl acetamidomalonate with certain electrophiles in the presence of cesium carbonate can lead to C-alkenylation. researchgate.net
Palladium-catalyzed coupling reactions between the acetamidomalonate enolate and vinyl halides offer another route to C-alkenylation. researchgate.net Additionally, alkenyliodonium salts can serve as vinyl cation synthons, reacting with the acetamidomalonate enolate to form β,γ-unsaturated amino acids.
Alkylation with Activated Electrophiles (e.g., Propiolactone)
The acetamidomalonate enolate is highly reactive with activated electrophiles like β-propiolactone. wikipedia.org This reaction is particularly useful for synthesizing glutamic acid. wikipedia.org The enolate attacks the β-carbon of the propiolactone, causing the ring to open. d-nb.info This process, which is highly regioselective, is driven by the release of ring strain.
The reaction mechanism includes these steps:
Deprotonation of the acetamidomalonic acid ester to form the enolate.
Nucleophilic attack of the enolate on the β-carbon of β-propiolactone.
Ring-opening of the lactone to create a carboxylate intermediate.
Acidic workup to protonate the carboxylate.
Hydrolysis and decarboxylation to produce glutamic acid.
This method provides an efficient route to an important amino acid and highlights the versatility of the acetamidomalonate core.
C-Arylation Reactions
Adding an aryl group to the α-carbon of the acetamidomalonate core allows for the creation of a wide range of non-proteinogenic amino acids, such as phenylalanine analogs. This section covers both transition metal-free and transition metal-catalyzed methods for this C-arylation.
Transition Metal-Free Strategies (e.g., with Diaryliodonium Salts)
While direct S(_N)Ar reactions with aryl halides are often difficult, transition metal-free methods have been developed for C-arylation. One effective approach uses diaryliodonium salts as the arylating agent. nih.govacs.orgacs.org These hypervalent iodine reagents act as electrophilic sources of an aryl group and react with the acetamidomalonate enolate under mild, basic conditions. acs.orgbeilstein-journals.org
The reaction is believed to involve the enolate attacking the iodine atom of the diaryliodonium salt, followed by the reductive elimination of the aryl group and iodobenzene. acs.org This method is valued for its mild conditions, tolerance of various functional groups, and avoidance of transition metal catalysts. acs.orgacs.org
Table 2: Examples of Transition Metal-Free C-Arylation of Acetamidomalonate with Diaryliodonium Salts
| Diaryliodonium Salt | Base/Solvent | Product (after hydrolysis and decarboxylation) |
|---|---|---|
| Diphenyliodonium triflate | NaH/DMF | Phenylalanine |
| Bis(4-methoxyphenyl)iodonium bromide | K₂CO₃/DMSO | Tyrosine methyl ether derivative |
| (4-Chlorophenyl)(phenyl)iodonium chloride | NaOEt/EtOH | 4-Chlorophenylalanine |
Transition Metal-Catalyzed Arylation Methods (e.g., Palladium)
Transition metal catalysis, especially with palladium, is a powerful technique for the C-arylation of the acetamidomalonate core. nih.gov These methods typically involve coupling the acetamidomalonate enolate with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov
The catalytic cycle generally proceeds as follows:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation or Deprotonation: The acetamidomalonate enolate coordinates to the palladium center.
Reductive Elimination: The aryl group and the acetamidomalonate moiety combine, forming the C-C bond of the arylated product and regenerating the Pd(0) catalyst.
A range of palladium catalysts and ligands can be used in this process, with the choice depending on the specific substrates. For example, Pd(OAc)₂ and Pd₂(dba)₃ are often paired with phosphine (B1218219) ligands like P(t-Bu)₃. nih.gov This approach is highly efficient and can be used to synthesize a variety of phenylalanine derivatives.
Acylation Reactions and Derivative Formation
The enolate derived from acetamidomalonate serves as a potent nucleophile, engaging in a variety of C-C bond-forming reactions, including acylations.
The synthesis of β-keto amino acid derivatives from the acetamidomalonate core is a key transformation that leverages the nucleophilicity of its corresponding enolate. This C-acylation is typically achieved by reacting an acetamidomalonate ester with an acid chloride. A significant challenge in this reaction is that the resulting β-keto product is often more acidic than the starting malonate, which can lead to neutralization of the enolate and halt the reaction. lookchem.com
To overcome this, the reaction is often conducted as a single-step procedure in the presence of at least two equivalents of a base. lookchem.com However, the choice of base is critical; strong bases like triethylamine (B128534) can react with the acid chloride, leading to undesirable side products. lookchem.com A successful strategy involves the use of magnesium chloride (MgCl₂) in conjunction with a tertiary amine base like triethylamine or pyridine. The MgCl₂ is believed to enhance the acidity of the malonate through metal complexation, allowing for efficient enolate formation with a milder base. lookchem.comsigmaaldrich.com In the absence of MgCl₂, using a strong base may result in O-acylation instead of the desired C-acylation. lookchem.com
Another approach involves the reaction of acetamidomalonate with reagents like ω-bromoacetophenone, which yields aryl-keto-containing α-amino acid precursors. researchgate.net These derivatives are valuable intermediates for constructing other nonproteinogenic α-amino acids. researchgate.net
Table 1: Conditions for C-Acylation of Diethyl Acetamidomalonate
| Acylating Agent | Base/Additive | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | 2 equiv. Triethylamine / MgCl₂ | Acetonitrile | Diethyl 2-acetamido-2-acetylmalonate | 89% | lookchem.com |
| Benzoyl chloride | 2 equiv. Triethylamine / MgCl₂ | Acetonitrile | Diethyl 2-acetamido-2-benzoylmalonate | 92% | lookchem.com |
| ω-Bromoacetophenone | Not specified | Not specified | Ethyl 4-phenyl-4-oxo-2-acetamido-2-ethoxycarbonylbutyrate | Good | researchgate.net |
| N-protected amino acids | TiCl₄, Bu₃N | CH₂Cl₂ | α-Acylamino-β-keto-esters | - | researchgate.net |
Hydrolysis and Decarboxylation Pathways
A cornerstone of acetamidomalonate chemistry is the hydrolysis of its ester and amide groups, followed by decarboxylation, to yield α-amino acids. fiveable.meucalgary.ca This sequence is fundamental to the widely used malonic ester synthesis for amino acids. wikipedia.orgmasterorganicchemistry.com
The acidic hydrolysis of acetamidomalonate derivatives is a multi-step process that culminates in the formation of a free amino acid. ucalgary.ca Typically, heating with an aqueous acid like hydrochloric acid simultaneously cleaves both the ester groups and the N-acetyl (amide) group. fiveable.meucalgary.ca This reveals an aminomalonic acid intermediate, which is a β-dicarboxylic acid derivative. ucalgary.ca
This intermediate readily undergoes decarboxylation upon heating. masterorganicchemistry.comstackexchange.com The mechanism for the decarboxylation of such β-carbonyl carboxylic acids proceeds through a concerted, cyclic six-membered transition state. masterorganicchemistry.comchemistrysteps.com This pericyclic reaction results in the formation of an enol intermediate and the loss of carbon dioxide, and the enol subsequently tautomerizes to the more stable final α-amino acid product. masterorganicchemistry.comorganicchemistrytutor.com
Table 2: Mechanistic Indicators for Acid-Catalyzed Hydrolysis
| Kinetic Parameter | Typical Value for A-2 Mechanism | Implication | Reference |
|---|---|---|---|
| Entropy of Activation (ΔS‡) | Negative | Ordered, bimolecular transition state | osti.govnih.gov |
| Solvent Isotope Effect (k(H₂O)/k(D₂O)) | < 1 (Inverse) | Nucleophilic attack by water in the rate-determining step | osti.govnih.gov |
The hydrolysis of the amide bond in the acetamidomalonate core can also be achieved enzymatically. The relevant class of enzymes are amidases (or acylamidases, EC 3.5.1.4), which catalyze the hydrolysis of linear amides to a carboxylate and ammonia (B1221849) or an amine. wikipedia.org These enzymes are found widely in both prokaryotes and eukaryotes and are involved in various metabolic pathways. wikipedia.org
While specific studies focusing on the enzymatic hydrolysis of acetamidomalonic acid disodium salt are limited, research on related enzymes provides significant insight. For instance, N-acetylmuramyl-L-alanine amidases are crucial enzymes in bacterial cell wall (peptidoglycan) metabolism, where they cleave the amide bond between N-acetylmuramic acid and L-alanine. nih.govnih.gov The structural similarity of this substrate to N-acetylated amino acid derivatives suggests that amidases could be effective catalysts for the deacetylation of the acetamidomalonate core. Research has shown that some cell separation amidases can indeed act on small, synthetic peptidoglycan fragments. nih.gov
Enzymatic reactions are renowned for their high stereoselectivity. Investigation into the active sites of amidases has identified key catalytic residues, such as specific glutamate (B1630785) residues, that are critical for activity. nih.gov Mutations of these residues can abolish or enhance enzymatic function, highlighting the precise structural requirements for catalysis. nih.gov This inherent specificity could be harnessed for the stereoselective hydrolysis of chiral acetamidomalonate derivatives, offering a pathway to enantiomerically pure amino acids.
Advanced Reaction Types
Beyond simple alkylation and hydrolysis, the acetamidomalonate framework can be elaborated into complex cyclic structures through advanced intramolecular reactions.
A powerful strategy for synthesizing constrained and cyclic amino acid derivatives involves intramolecular cyclization of functionalized acetamidomalonates. researchgate.net Ring-closing metathesis (RCM) has emerged as a particularly effective tool for this purpose. wikipedia.org RCM utilizes metal catalysts, most notably ruthenium-based Grubbs' catalysts, to form new unsaturated rings via the intramolecular reaction of two terminal alkene functionalities, releasing ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org
The synthetic utility of this approach has been demonstrated through the N- and C-alkenylation of diethyl acetamidomalonate. researchgate.netacs.org In a typical sequence, diethyl acetamidomalonate is first N-alkenylated, and the resulting product is then C-alkenylated with a second alkenyl group. This di-alkenylated substrate is then subjected to RCM, which efficiently closes the ring to form cyclic amino acid precursors. researchgate.net This methodology provides access to a variety of ring sizes, from 5- to 7-membered rings up to large macrocycles. researchgate.netwikipedia.org The functional group tolerance of modern RCM catalysts makes this a versatile method for creating structurally complex molecules. wikipedia.orgdrughunter.com
Other intramolecular cyclization reactions, such as the Diels-Alder reaction, have also been explored with acetamidomalonate-derived substrates to build polycyclic systems. nih.gov Furthermore, Brønsted acid-promoted cationic cyclizations represent another advanced reaction type for creating cyclic structures from appropriately substituted precursors. rsc.org
Table 3: Examples of Intramolecular Cyclization from Acetamidomalonate Derivatives
| Reaction Type | Precursor | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | N,C-diallyl diethyl acetamidomalonate | Grubbs' Catalyst | Cyclic amino acid derivative | researchgate.net |
| Ring-Closing Metathesis (RCM) | N-alkenyl, C-alkenyl DEAM | Grubbs' Catalyst | Constrained amino acid derivative | researchgate.netacs.org |
| Intramolecular Diels-Alder | Aminodiene derived from acetamidomalonate precursor | Heat (200 °C) | Tetracyclic system | nih.gov |
| Cationic Cyclization | o-(1-arylvinyl) acetophenone (B1666503) derivative | Brønsted Acid (TsNHNH₂) | Polysubstituted indene | rsc.org |
Catalyzed Addition Reactions (e.g., Indium(III)-Catalyzed Additions)
The reactivity of the acetamidomalonate core can be significantly enhanced and directed through the use of catalysts, particularly in addition reactions. A notable example is the Indium(III)-catalyzed addition of diethyl acetamidomalonate to terminal alkynes. This method has been developed as an efficient route to synthesize β-branched α-amino acids, which are valuable building blocks in medicinal chemistry due to their ability to impart conformational constraints on peptides, thereby improving their pharmacokinetic properties and binding affinities. acs.org
Research has demonstrated that various indium(III) salts, considered green Lewis acids, can effectively catalyze the Markovnikov addition of active methylene (B1212753) compounds like diethyl acetamidomalonate to terminal alkynes. acs.orgnih.govacs.org This reaction is broad in scope, accommodating both phenyl acetylenes and aliphatic acetylenes. acs.org The choice and amount of base used in the reaction have been found to significantly influence the reaction's outcome. acs.org
The following table summarizes the results of the Indium(III)-catalyzed addition of diethyl acetamidomalonate to various terminal alkynes:
Table 1: Indium(III)-Catalyzed Addition of Diethyl Acetamidomalonate to Terminal Alkynes
| Entry | Alkyne | Catalyst (mol %) | Base (equiv) | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | In(OTf)₃ (5) | NMM (1.1) | 120 | 3 | 2-(1-Phenylvinyl)acetamidomalonic acid diethyl ester | 85 |
| 2 | 1-Hexyne | In(OTf)₃ (5) | NMM (1.1) | 140 | 24 | 2-(1-Butylvinyl)acetamidomalonic acid diethyl ester | 78 |
| 3 | 1-Octyne | In(OTf)₃ (5) | NMM (1.1) | 140 | 48 | 2-(1-Hexylvinyl)acetamidomalonic acid diethyl ester | 75 |
| 4 | Cyclopropylacetylene | In(OTf)₃ (10) | NMM (1.1) | 130 | 72 | 2-(1-Cyclopropylvinyl)acetamidomalonic acid diethyl ester | 65 |
Data synthesized from experimental procedures described in cited literature. acs.org
Oxidative and Photochemical Transformations
The acetamidomalonate core, while primarily utilized for its facility in alkylation reactions, can also be subject to oxidative and photochemical transformations. These reactions, while less commonly employed as primary synthetic strategies, are relevant to understanding the stability of the acetamidomalonate group and for potential alternative deprotection or functionalization pathways.
Oxidative Transformations:
Direct and selective oxidative transformations of the acetamidomalonate core are not extensively documented in dedicated studies. However, the reactivity of the constituent functional groups—the amide and the malonic ester—provides insight into potential oxidative pathways. The acetyl protecting group, an acetamide (B32628), is generally stable to a range of oxidative conditions. However, harsh oxidation could potentially lead to cleavage.
The malonic ester moiety is susceptible to oxidation under certain conditions. For instance, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave cyclic acetals, a related functional group, and it is conceivable that the malonic ester portion of acetamidomalonate could undergo similar reactions leading to degradation. organic-chemistry.org The synthesis of α-hydroxycarboxylic acids from α-amino acids, which can be prepared from diethyl acetamidomalonate, involves diazotization to replace the amino group with a hydroxyl group, a process that relies on oxidative conditions. wikipedia.org
Photochemical Transformations:
The photochemical behavior of the acetamidomalonate core is an area with limited specific research. However, studies on related N-acetyl substituted amino acids offer valuable insights. nih.gov Electron spin resonance (ESR) studies on the photolysis of N-acetyl amino acids in aqueous solutions using UV light at 77 K have shown that a significant pathway involves the rupture of the C-N bond of the acetyl group. nih.gov This suggests that photochemical methods could potentially be explored for the deacetylation of the acetamidomalonate core, offering an alternative to traditional acidic or basic hydrolysis.
Furthermore, the malonic ester portion of the molecule contains carbonyl groups. The photochemistry of esters and related carbonyl compounds is well-established and can involve various reactions such as decarbonylation or cycloadditions, although such transformations have not been specifically reported for acetamidomalonate itself. researchgate.net The UV absorption properties of malonic acid and its derivatives have been studied, indicating that these compounds do absorb in the UV region, which is a prerequisite for direct photochemical reactions. copernicus.org The interaction of UV irradiation with organic acids, including malonic acid, has been investigated in other contexts, such as atmospheric chemistry and disinfection, demonstrating their susceptibility to photochemical change. copernicus.orgnih.gov
It is also conceivable that photosensitized reactions could be employed. In such processes, a photosensitizer absorbs light and then transfers energy to the acetamidomalonate molecule, initiating a chemical transformation. nih.govnih.gov For instance, photosensitized oxidation is a known method for modifying amino acids and could potentially be applied to the acetamidomalonate core to induce specific reactions. nih.gov
While direct, synthetically useful oxidative and photochemical transformations of the acetamidomalonate core are not yet well-established, the reactivity of its constituent parts suggests potential avenues for future research in developing novel synthetic methodologies.
Applications in the Synthesis of Complex Organic Molecules
Applications in the Synthesis of Alpha-Amino Acids and Their Analogs
The acetamidomalonate synthesis is a classic and versatile method for preparing α-amino acids. fiveable.me The general strategy involves the deprotonation of diethyl acetamidomalonate with a base like sodium ethoxide to form a stable enolate. ucalgary.ca This nucleophilic enolate is then alkylated via an SN2 reaction with an appropriate alkyl halide. fiveable.me Subsequent hydrolysis of the ester groups and the acetamido group, typically under acidic conditions with heating, is followed by decarboxylation to yield the desired α-amino acid. ucalgary.calibretexts.org
Preparation of Natural Alpha-Amino Acids (e.g., Threonine, Glutamic Acid)
The acetamidomalonate method provides a reliable route to various natural α-amino acids. For instance, the synthesis of threonine can be achieved by first treating diethyl acetamidomalonate with a base such as sodium ethoxide to generate the enolate, which is then alkylated. vaia.com Subsequent heating in an aqueous acid accomplishes hydrolysis and decarboxylation to produce threonine. vaia.com
Similarly, glutamic acid can be synthesized with high efficiency. cdnsciencepub.com A notable approach involves the reaction of the sodium salt of diethyl acetamidomalonate with β-propiolactone in absolute ethanol (B145695) at low temperatures. cdnsciencepub.com This one-pot reaction, followed by acid hydrolysis, can yield DL-glutamic acid in yields as high as 87%. cdnsciencepub.com Another pathway to glutamic acid involves the Michael addition of the diethyl acetamidomalonate enolate to ethyl acrylate, followed by hydrolysis and decarboxylation. vaia.com
Table 1: Synthesis of Natural Amino Acids using Diethyl Acetamidomalonate
| Target Amino Acid | Key Reagent(s) | Reported Yield |
|---|---|---|
| Threonine | Sodium ethoxide, followed by an appropriate alkylating agent and acid hydrolysis. vaia.com | Not specified |
| Glutamic Acid | Sodium ethoxide, β-propiolactone, followed by acid hydrolysis. cdnsciencepub.com | 87% |
| Glutamic Acid | Sodium ethoxide, ethyl acrylate, followed by acid hydrolysis. vaia.com | Not specified |
| Phenylalanine | Sodium ethoxide, benzyl (B1604629) chloride, followed by hydrolysis and decarboxylation. wikipedia.org | 65% |
| Leucine | Alkylation with an appropriate halide, followed by hydrolysis. scispace.com | Not specified |
| Histidine | Alkylation with an appropriate halide, followed by hydrolysis. scispace.comorgsyn.org | Not specified |
Synthesis of Non-Proteinogenic and Unnatural Alpha-Amino Acids
The flexibility of the acetamidomalonate synthesis extends to the preparation of a vast array of non-proteinogenic and unnatural α-amino acids, which are crucial for developing novel therapeutics and biochemical probes. wikipedia.orgnih.gov The core principle remains the same: alkylation of the acetamidomalonate enolate with a custom-designed electrophile. ucalgary.ca This method allows for the incorporation of diverse side chains, including those with heterocyclic substituents or other functional groups not found in nature. wikipedia.org Microwave-assisted protocols have been developed to expedite the synthesis of racemic unnatural amino acids, offering high yields and accommodating a wide range of functional groups. nih.gov Research has also focused on the arylation of diethyl acetamidomalonate using diaryliodonium salts, providing a transition-metal-free pathway to α-arylglycines. acs.org
Access to Constrained and Cyclic Amino Acid Derivatives
Constrained and cyclic amino acid derivatives are valuable in peptide and protein engineering, as they can enforce specific conformations. The acetamidomalonate synthesis provides a gateway to these structures. By using an alkylating agent that contains a second reactive site, intramolecular cyclization can be achieved after the initial alkylation. Furthermore, N-alkenylation of diethyl acetamidomalonate, followed by C-alkenylation and subsequent ring-closing metathesis (RCM), has been effectively used to create various cyclic amino acid derivatives. researchgate.net This strategy allows for the construction of ring systems of different sizes, offering a powerful tool for creating conformationally restricted amino acids.
Incorporation of Functionalized Side Chains (e.g., Fluorinated Analogs)
The introduction of fluorine into amino acid side chains can significantly alter their biological properties, leading to enhanced stability, binding affinity, and unique spectroscopic signatures. researchgate.netnih.gov The acetamidomalonate synthesis is a key method for creating these valuable compounds. For example, the Michael addition of diethyl acetamidomalonate to ethyl 2-fluoroacrylate has been used in the synthesis of 4-fluoroglutamic acid. psu.edu A wide variety of fluorinated unnatural amino acids can be accessed by reacting the acetamidomalonate enolate with suitable fluorine-containing electrophiles. researchgate.netnih.gov This approach has been instrumental in synthesizing complex fluorinated amino acids used as enzyme inhibitors and tools for studying protein structure and function. nih.govpsu.edu
Synthesis of Alpha-Hydroxycarboxylic Acids and Related Structures
Beyond amino acids, diethyl acetamidomalonate is a precursor for the synthesis of α-hydroxycarboxylic acids. wikipedia.org The general synthetic route begins similarly to the amino acid synthesis, with the alkylation of the acetamidomalonate enolate to introduce the desired side chain. However, instead of simple acid hydrolysis to reveal the amino group, the intermediate undergoes a different transformation. Treatment with a reagent like sodium nitrite (B80452) in an acidic medium (diazotization) converts the acetamido group into a hydroxyl group. Subsequent hydrolysis of the ester groups and decarboxylation yields the final α-hydroxycarboxylic acid. This method provides a versatile route to this important class of compounds, which are found in various natural products and are used as building blocks in organic synthesis.
Preparation of Heterocyclic Scaffolds and Derivatives
Diethyl acetamidomalonate serves as a versatile C-C-N synthon for the construction of various heterocyclic structures. wikipedia.org Its inherent functionality allows it to be incorporated into ring systems through condensation and cyclization reactions. For example, it has been used in the synthesis of barbiturates and other derivatives. chemicalbook.com The reactivity of the acetamido and malonate components can be strategically exploited to form rings. For instance, after alkylation, the molecule can undergo cyclization with reagents like urea (B33335) or thiourea (B124793) to form substituted pyrimidines. The ability to introduce a variety of side chains via the initial alkylation step makes this a powerful method for generating libraries of substituted heterocyclic compounds for pharmaceutical and agrochemical research. researchgate.netresearchgate.net
Utility in the Preparation of Key Pharmaceutical Precursors
Acetamidomalonic acid and its derivatives, particularly its esters, are pivotal starting materials in the synthesis of various α-amino acids and complex pharmaceutical ingredients. wikipedia.orgchemimpex.com The reactivity of the central carbon atom, flanked by two carbonyl groups, allows for straightforward alkylation, providing a robust method for constructing carbon-carbon bonds. pearson.comucalgary.ca The disodium (B8443419) salt of acetamidomalonic acid, or more commonly, the enolate of its diethyl ester generated in situ, serves as a potent nucleophile. This reactivity is harnessed in the industrial synthesis of key precursors for significant therapeutic agents, including the multiple sclerosis drug, Fingolimod. wikipedia.org
Synthetic Routes to Complex Molecular Intermediates (e.g., precursors to Fingolimod)
The synthesis of Fingolimod (also known as FTY720) showcases a critical application of acetamidomalonate chemistry. researchgate.net Several reported synthetic strategies for Fingolimod rely on the alkylation of diethyl acetamidomalonate to build the core structure of the molecule, which consists of a hydrophobic octylphenyl tail connected to a hydrophilic 2-amino-1,3-propanediol (B45262) head group. researchgate.netderpharmachemica.com In these routes, diethyl acetamidomalonate functions as a precursor to the polar head group. derpharmachemica.com
A common and early approach, often referred to as the Adachi-Fujita method, involves the alkylation of diethyl acetamidomalonate with a substituted phenethyl halide, such as 1-(2-bromoethyl)-4-octylbenzene or 4-octylphenethyl iodide. researchgate.netderpharmachemica.comijacskros.com This reaction is typically performed by first treating diethyl acetamidomalonate with a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH) to generate the corresponding nucleophilic enolate (the functional equivalent of the disodium salt). ucalgary.caijacskros.com This enolate then displaces the halide in a nucleophilic substitution reaction to form the key intermediate, diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate. derpharmachemica.comijacskros.com
Subsequent chemical transformations convert this malonate intermediate into Fingolimod. These steps typically involve the reduction of the two ester groups to primary alcohols using a powerful reducing agent like lithium aluminum hydride (LAH), followed by hydrolysis of the acetamido group to yield the final 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol structure, which is Fingolimod. ijacskros.comresearchgate.net
An alternative strategy involves introducing the octyl side chain later in the synthesis. ijacskros.comresearchgate.net In one such pathway, diethyl acetamidomalonate is first alkylated with phenethyl bromide. The resulting product undergoes a Friedel-Crafts acylation with octanoyl chloride, adding the eight-carbon chain to the phenyl ring. ijacskros.comresearchgate.net The ketone formed during the acylation is then reduced, and the synthesis proceeds with the reduction of the esters and hydrolysis of the amide to furnish Fingolimod hydrochloride. researchgate.netresearchgate.net This approach highlights the versatility of the acetamidomalonate scaffold in complex organic synthesis. researchgate.net
The tables below summarize the key reaction steps involving the acetamidomalonate intermediate in two distinct synthetic routes to Fingolimod.
Table 1: Synthesis of Fingolimod Precursor via Direct Alkylation
This table outlines a common synthetic route where the complete side chain is attached to the acetamidomalonate core in a single alkylation step.
| Step | Starting Materials | Reagents | Key Intermediate Formed | Reference |
| 1 | Diethyl acetamidomalonate, 4-octylphenethyl iodide | Sodium ethoxide (NaOEt), Ethanol (EtOH) | Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate | ijacskros.com |
| 2 | Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate | 1. Lithium aluminum hydride (LAH), THF2. Acetic anhydride (B1165640), pyridine | 2-Acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol diacetate | ijacskros.com |
| 3 | 2-Acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol diacetate | Lithium hydroxide (B78521) (LiOH), Methanol (MeOH) | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod) | ijacskros.com |
Table 2: Synthesis of Fingolimod Precursor via Stepwise Alkylation and Acylation
This table details an alternative route where the side chain is constructed on the phenyl ring after the initial alkylation of the acetamidomalonate.
| Step | Starting Materials | Reagents | Key Intermediate Formed | Reference |
| 1 | Diethyl acetamidomalonate, Phenethyl bromide | Sodium ethoxide (NaOEt), Ethanol (EtOH) | Diethyl 2-acetamido-2-phenethylmalonate | ijacskros.comresearchgate.net |
| 2 | Diethyl 2-acetamido-2-phenethylmalonate | Octanoyl chloride, Aluminum chloride (AlCl₃) | Diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate | ijacskros.comresearchgate.net |
| 3 | Diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate | Hydrogen (H₂), 10% Palladium on carbon (Pd/C) | Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate | ijacskros.comresearchgate.net |
| 4 | Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate | 6 N Hydrochloric acid (HCl), Heat | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (Fingolimod HCl) | researchgate.netresearchgate.net |
Advanced Catalytic Systems and Stereochemical Control
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral molecule. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, enzymatic resolutions, and diastereoselective reactions.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of amino acid synthesis from acetamidomalonate, a chiral auxiliary could theoretically be attached to the acetamidomalonate moiety. This chiral-auxiliary-bound acetamidomalonate would then be subjected to alkylation. The steric and electronic properties of the auxiliary would favor the approach of the alkylating agent from one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched α-alkylated amino acid. While this is a well-established strategy for the asymmetric synthesis of amino acids in general, specific examples detailing the use of chiral auxiliaries directly appended to acetamidomalonic acid are not prominently featured in the reviewed literature. The general principle, however, remains a viable and powerful tool for stereochemical control.
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the inherent stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on only one enantiomer of a racemic substrate. For instance, in a racemic mixture of an α-substituted acetamidomalonate ester, a lipase could be employed to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products, now being different chemical compounds (an acid and an ester), can be readily separated. This approach, known as enzymatic kinetic resolution, is widely applied in the synthesis of enantiomerically pure compounds. researchgate.netmdpi.comrsc.org While the principle is broadly applicable, specific studies detailing the enzymatic kinetic resolution of racemic α-substituted acetamidomalonate derivatives were not identified in the surveyed literature.
Diastereoselective reactions are a cornerstone of stereochemical control, wherein a chiral center in a molecule influences the formation of a new stereocenter, leading to a preference for one diastereomer over others. In the context of acetamidomalonic acid, its enolate can act as a nucleophile in both alkylation and aldol-type reactions.
If the acetamidomalonate derivative were made to incorporate a chiral element, its reaction with an achiral electrophile would be diastereoselective. Conversely, the enolate of acetamidomalonate could react with a chiral electrophile, such as a chiral aldehyde in an aldol-type reaction. In such a scenario, the pre-existing stereocenter in the aldehyde would direct the approach of the acetamidomalonate enolate, resulting in the formation of one diastereomer of the aldol adduct in excess. This principle of substrate-controlled diastereoselectivity is a fundamental strategy in asymmetric synthesis. nih.gov However, specific examples of diastereoselective alkylations or aldol-type reactions involving acetamidomalonic acid derivatives as the enolate component are not extensively documented in the reviewed scientific literature.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and indium catalysts have shown significant utility in reactions involving malonate-type nucleophiles.
Palladium-catalyzed reactions are among the most powerful tools for carbon-carbon bond formation. The asymmetric allylic alkylation (AAA) is a prominent example, where a nucleophile is coupled with an allylic electrophile under the influence of a chiral palladium catalyst. In this reaction, soft carbon nucleophiles like the enolate of diethyl acetamidomalonate can be utilized. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium center, which influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. While the palladium-catalyzed AAA of malonates is a well-developed field, specific applications to acetamidomalonate for the asymmetric synthesis of α-allylic amino acid precursors are an area of ongoing research interest. nih.govacs.orgthieme-connect.denih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also pivotal in modern organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide. While direct cross-coupling of the acetamidomalonate enolate is less common, derivatives of acetamidomalonate could potentially be functionalized for participation in such reactions to synthesize novel amino acid derivatives.
Indium(III) salts have emerged as effective Lewis acid catalysts for a variety of organic transformations. A notable application in the context of acetamidomalonic acid is the Indium(III)-catalyzed Markovnikov addition of diethyl acetamidomalonate to terminal alkynes. nih.govacs.orgacs.orgresearchgate.net This reaction provides an efficient route to β-branched α-amino acids.
The reaction proceeds via the activation of the alkyne by the Indium(III) catalyst, making it susceptible to nucleophilic attack by the diethyl acetamidomalonate. The reaction exhibits excellent regioselectivity, with the malonate adding to the internal carbon of the alkyne in a Markovnikov fashion. A variety of terminal alkynes, including aliphatic and aromatic derivatives, can be employed in this transformation. The resulting vinylmalonates can then be further manipulated to yield the desired β-branched α-amino acids.
The scope of this Indium(III)-catalyzed reaction has been explored with various terminal alkynes, demonstrating its utility in generating a range of substituted vinylmalonates. The reaction conditions are typically mild, and the catalyst is relatively inexpensive and low in toxicity.
Table 1: Indium(III)-Catalyzed Addition of Diethyl Acetamidomalonate to Terminal Alkynes
| Entry | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | In(OTf)₃ | None | 120 | 24 | Diethyl 2-acetamido-2-(1-phenylvinyl)malonate | 85 |
| 2 | 1-Hexyne | In(OTf)₃ | None | 130 | 48 | Diethyl 2-acetamido-2-(1-butylvinyl)malonate | 78 |
| 3 | 3,3-Dimethyl-1-butyne | InCl₃ | Toluene | 110 | 72 | Diethyl 2-acetamido-2-(1-tert-butylvinyl)malonate | 65 |
| 4 | Cyclohexylacetylene | In(OTf)₃ | None | 140 | 36 | Diethyl 2-acetamido-2-(1-cyclohexylvinyl)malonate | 81 |
| 5 | 1-Octyne | InBr₃ | Xylene | 130 | 48 | Diethyl 2-acetamido-2-(1-hexylvinyl)malonate | 75 |
Phase-Transfer Catalysis (PTC) in Reaction Optimization
Phase-Transfer Catalysis (PTC) has emerged as a powerful methodology for the efficient synthesis of amino acids and their derivatives, offering mild reaction conditions, operational simplicity, and the use of inexpensive and environmentally benign reagents. This technique is particularly effective for the alkylation of active methylene (B1212753) compounds like diethyl acetamidomalonate, the precursor to acetamidomalonic acid (disodium salt). PTC facilitates the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction with an organic-soluble substrate occurs. This is mediated by a phase-transfer catalyst, often a quaternary ammonium salt or a crown ether, which forms a lipophilic ion pair with the anion, enabling its transport into the organic phase.
The application of PTC to the alkylation of diethyl acetamidomalonate and analogous glycine (B1666218) derivatives has been extensively studied to optimize reaction conditions and achieve high levels of stereochemical control, particularly in the synthesis of chiral α-amino acids.
Detailed Research Findings
Research in this area has focused on the development and application of chiral phase-transfer catalysts to induce enantioselectivity in the alkylation of prochiral substrates. Seminal work in this field has involved the use of Cinchona alkaloid-derived quaternary ammonium salts and C2-symmetric chiral quaternary ammonium salts, such as those developed by Maruoka and co-workers. nih.govorganic-chemistry.org These catalysts create a chiral environment around the enolate of the acetamidomalonate derivative, leading to the preferential formation of one enantiomer of the alkylated product.
The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the catalyst, the nature of the alkylating agent, the choice of solvent, and the base employed. For instance, the introduction of bulky substituents on the catalyst, such as an anthracenylmethyl group on the Cinchona alkaloid scaffold, has been shown to significantly enhance enantiomeric excess (ee).
The following interactive data tables summarize key findings from various studies on the phase-transfer catalytic alkylation of acetamidomalonate precursors and related glycine imines, showcasing the impact of different catalysts and reaction conditions on yield and stereoselectivity.
Table 1: Asymmetric Alkylation of Glycine Imines using Cinchona Alkaloid-Derived Phase-Transfer Catalysts
This table illustrates the evolution of Cinchona alkaloid-based catalysts and their effectiveness in the asymmetric benzylation of a glycine imine, a reaction closely related to the alkylation of acetamidomalonate.
| Catalyst Generation | N-Substituent | O-Substituent | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1st | Benzyl (B1604629) | H | Benzyl bromide | 85 | 60 |
| 1st | Benzyl | H | 4-Cl-Benzyl chloride | 95 | 66 |
| 2nd | Benzyl | Allyl | 4-Cl-Benzyl chloride | - | 81 |
| 3rd | 9-Anthracenylmethyl | H | Benzyl bromide | 68 | 91 |
| 3rd | 9-Anthracenylmethyl | Allyl | Benzyl bromide | 87 | 94 |
| Dimeric | 2,7-Anthracenylmethyl | Allyl | 4-NO2-Benzyl chloride | 91 | 99 |
Table 2: Enantioselective Alkylation of a Glycine Schiff Base with a "Simplified Maruoka Catalyst®" mdpi.org
This table presents the results of the alkylation of a protected glycine tert-butyl ester using a C2-symmetric chiral phase-transfer catalyst, demonstrating high enantioselectivity with various alkyl halides.
| Alkyl Halide (R-X) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | 0.05 | 95 | 96 |
| 4-Methoxybenzyl bromide | 0.05 | 92 | 96 |
| Allyl bromide | 0.01 | 95 | 98 |
| Ethyl iodide | 0.05 | 80 | 90 |
| Isopropyl iodide | 0.05 | 71 | 90 |
Table 3: Optimization of Enantioselective PTC α-Benzylation of an Alkyl tert-Butyl α-Methylmalonate researchgate.net
This table details the optimization of reaction conditions for the benzylation of a malonate derivative, highlighting the influence of the base and solvent on the reaction's yield and enantioselectivity.
| Entry | Catalyst (mol %) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 50% KOH (5.0) | Toluene | 0 | 24 | 95 | 94 |
| 2 | 10 | 50% KOH (5.0) | CH2Cl2 | 0 | 48 | 85 | 92 |
| 3 | 10 | Cs2CO3 (5.0) | Toluene | 0 | 48 | 90 | 95 |
| 4 | 10 | K2CO3 (5.0) | Toluene | 0 | 72 | 75 | 90 |
| 5 | 5 | Cs2CO3 (5.0) | Toluene | 0 | 48 | 92 | 95 |
These findings underscore the critical role of the catalyst structure and reaction parameters in achieving high efficiency and stereochemical control in the synthesis of α-amino acid precursors via phase-transfer catalysis. The development of increasingly sophisticated chiral catalysts continues to expand the scope and utility of this methodology.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and reactivity of molecules related to acetamidomalonic acid and its derivatives. The disodium (B8443419) salt of acetamidomalonic acid implies the presence of the acetamidomalonate enolate, a key nucleophilic intermediate in many synthetic transformations. DFT studies have been particularly insightful in understanding its behavior in complex reactions.
Recent research into the transition-metal-free arylation of diethyl acetamidomalonate with diaryliodonium salts highlights the predictive power of DFT. acs.orgacs.orgnih.gov Experimental findings proposed that the reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This hypothesis was substantiated by DFT studies, which supported the proposed mechanism involving the attack of the malonate enolate on the aryl ring. acs.orgnih.gov
Furthermore, DFT calculations have been employed to understand the chemoselectivity of ambident nucleophiles like the acetamidomalonate enolate. Theoretical studies on the arylation of enolates with diaryliodonium salts have revealed a preference for the formation of a C-bound intermediate leading to a five-membered transition state, which rationalizes the observed C-arylation products over O-arylation. researchgate.net This insight is critical for predicting and controlling the outcome of reactions where multiple reactive sites are present.
Table 1: Mechanistic Steps for Arylation of Acetamidomalonate Enolate Supported by DFT
| Step | Description | Computational Finding | Reference |
|---|---|---|---|
| 1. Deprotonation | Formation of the acetamidomalonate enolate (analogous to the disodium salt) under basic conditions. | Facile deprotonation is proposed as the initial step, creating the active nucleophile. | acs.orgnih.gov |
| 2. Nucleophilic Attack | The enolate carbon attacks the electrophilic aryl ring of the diaryliodonium salt. | DFT studies support this SNAr pathway. | acs.orgnih.gov |
| 3. Intermediate Formation | A C-bound intermediate is formed preferentially over an O-bound one. | Calculations revealed a lower energy pathway via a 5-membered transition state for C-arylation. | researchgate.net |
Molecular Modeling and Simulation of Reaction Mechanisms
Molecular modeling and the simulation of reaction mechanisms provide a dynamic view of chemical transformations, complementing the static picture offered by transition state analysis. For the acetamidomalonate enolate, modeling helps to visualize the entire reaction coordinate and understand the factors governing its progression.
The arylation with diaryliodonium salts serves as a prime example where molecular modeling clarifies the reaction mechanism. acs.orgnih.gov The proposed SNAr mechanism involves several key stages:
Enolate Formation: The reaction begins with the deprotonation of the acidic C-H bond of the malonate, facilitated by a base, to form the planar enolate. The disodium salt represents a pre-formed version of this key intermediate.
Nucleophilic Addition: The enolate then acts as a potent carbon nucleophile. It attacks one of the aryl rings of the diaryliodonium salt.
Intermediate Complex: An intermediate, often a Meisenheimer-type complex in SNAr reactions, is formed.
Elimination: The leaving group, an iodoarene, is expelled, restoring aromaticity and yielding the α-arylated acetamidomalonate product.
Computational studies support this mechanistic sequence, confirming it as a viable and low-energy pathway. acs.orgnih.gov By modeling these steps, researchers can rationalize why specific reagents and conditions are effective, such as the complete suppression of byproducts when the enolate is pre-formed before being added to the reaction mixture. acs.orgnih.gov
Elucidation of Transition States and Energetics in Catalytic Cycles
Understanding the structure and energy of transition states is fundamental to predicting reaction rates and selectivity, a concept formalized by Transition State Theory. escholarship.org Computational chemistry is the primary tool for directly investigating these fleeting molecular arrangements. While full catalytic cycles involving acetamidomalonic acid are complex, computational studies on fundamental reaction steps, such as decarboxylation, provide critical energetic data.
An early computational study examined the thermal decarboxylation of acetamidomalonic acid using semi-empirical (AM1) and ab initio (3-21G) molecular orbital calculations. collectionscanada.gc.ca The study calculated the activation barriers for the decarboxylation of both the unionized acid and its monoanion. These calculations revealed that while the unionized form has a high barrier to decarboxylation, the barrier for the monoanion of acetamidomalonic acid itself remains high. collectionscanada.gc.ca This contrasts with related compounds where the formation of an anion significantly lowers the decarboxylation barrier. collectionscanada.gc.ca
This high energetic barrier for the direct decarboxylation of the acetamidomalonate anion underscores the stability of this intermediate and explains why harsh thermal conditions or catalysis are typically required for this transformation in synthesis. This foundational energetic information is crucial for the rational design of catalysts for processes like enantioselective decarboxylation, where the catalyst's role is to provide a lower energy pathway through a new transition state. researchgate.net
Table 2: Calculated Activation Barriers for the Decarboxylation of Acetamidomalonic Acid
| Species | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Unionized Acetamidomalonic Acid | AM1 / 3-21G | 35 - 40 | collectionscanada.gc.ca |
Future Directions in Acetamidomalonic Acid Disodium Salt Research
Exploration of Novel and Undiscovered Reaction Pathways
The classical application of acetamidomalonic esters involves alkylation followed by hydrolysis and decarboxylation to yield various α-amino acids. ucalgary.cawikipedia.org Future research is poised to move beyond this well-trodden path to uncover new chemical transformations. A significant area of development is in asymmetric synthesis, aiming to produce enantiomerically pure compounds, which is crucial for pharmaceuticals. du.ac.inddugu.ac.in This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. du.ac.inuwindsor.ca For instance, chiral phase-transfer catalysts or metal complexes with chiral ligands could be employed to achieve enantioselective alkylations of the acetamidomalonate enolate. researchgate.net
Furthermore, there is growing interest in reaction sequences that utilize the full molecular framework of acetamidomalonate, rather than immediately targeting decarboxylation. researchgate.net Tandem or cascade reactions, where the initial alkylation product undergoes subsequent in-situ transformations, could provide rapid access to complex molecular structures. researchgate.net Researchers are also exploring alternative reactivities, such as using the malonate as a linchpin for ring-closing metathesis to create constrained cyclic amino acid derivatives. researchgate.net Anodic decarboxylation/cyclization has also been shown as a viable pathway to produce cyclic amino acid derivatives and dipeptides. acs.org
Development of More Sustainable and Atom-Economical Syntheses
In line with the growing emphasis on green chemistry, a major future direction is the development of more sustainable and atom-economical syntheses involving acetamidomalonic acid and its derivatives. nih.govrsc.org Traditional methods, while effective, often rely on stoichiometric reagents and volatile organic solvents, leading to significant waste. ucalgary.caorgsyn.org
Future work will focus on improving the environmental footprint of these syntheses. A key strategy is the replacement of conventional solvents with greener alternatives like water or the development of solvent-free reaction conditions. Another critical goal is to enhance atom economy by shifting from stoichiometric to catalytic methods. A 2018 patent, for example, describes a synthesis of diethyl acetamidomalonate using air as the oxidant and a recyclable copper salt as a catalyst, producing only water as a byproduct and achieving yields over 90%. google.com Such catalytic approaches minimize waste and reduce production costs. google.com
| Sustainability Objective | Research Strategy | Potential Advantages |
| Waste Reduction | Utilize catalytic amounts of reagents instead of stoichiometric amounts. | Lower costs, reduced environmental impact from chemical waste. |
| Greener Solvents | Employing water or bio-based solvents; developing solvent-free methods. | Minimized use of hazardous volatile organic compounds (VOCs), simplified product purification. nih.gov |
| Improved Atom Economy | Designing tandem reactions where most atoms are incorporated into the final product. | Increased efficiency, minimal generation of byproducts. google.com |
| Energy Efficiency | Exploring reactions under ambient temperature and pressure. | Reduced energy consumption and safer reaction conditions. |
Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)
The convergence of acetamidomalonate chemistry with emerging technologies like flow chemistry and photoredox catalysis is set to revolutionize how its derivatives are synthesized. nih.govnih.gov
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and time, enhance safety, and are highly amenable to automation and scaling up. nih.govnih.gov This technology is particularly well-suited for photochemical reactions, as the high surface-area-to-volume ratio allows for efficient and uniform irradiation of the reaction mixture. nih.gov The combination of flow systems with photoredox catalysis has been shown to dramatically increase reaction rates and material throughput compared to traditional batch methods. nih.govmit.edu
Photoredox Catalysis: This field utilizes visible light to trigger single-electron transfer events, opening up novel reaction pathways under exceptionally mild conditions. rsc.orgpharmaron.com For acetamidomalonate derivatives, this could enable new types of C-C bond formations through radical intermediates. Organic photocatalysts, which are often cheaper and more sustainable than their iridium- or ruthenium-based counterparts, are being developed for large-scale applications, including kilogram-scale syntheses in flow reactors. pharmaron.com
| Technology | Application with Acetamidomalonate | Key Benefits |
| Flow Chemistry | Automated, scalable synthesis of amino acid libraries and other derivatives. | Precise reaction control, enhanced safety, improved reproducibility, and higher throughput. nih.govnih.gov |
| Photoredox Catalysis | Generation of radical intermediates for novel functionalization reactions. | Access to unique reactivity under mild conditions, high functional group tolerance. rsc.orgpharmaron.com |
| Heterogeneous Catalysis | Immobilizing catalysts on solid supports for use in flow systems. | Simplified catalyst recovery and reuse, cleaner product streams, enhanced sustainability. researchgate.net |
Applications in Advanced Materials and Chemical Biology beyond Direct Exclusions
The utility of acetamidomalonic acid is expanding beyond its role as an amino acid precursor into the realms of advanced materials and chemical biology. chemimpex.com
Advanced Materials: The multifunctional nature of acetamidomalonate derivatives makes them excellent candidates for creating novel polymers and materials. For example, they can be used as crosslinking agents in the formation of hydrogels. researchgate.net Derivatives can also be designed as monomers for polymerization to create functional materials like polylactide copolymers, which can be further modified using "click chemistry" for various applications. wikipedia.org
Chemical Biology: Acetamidomalonic acid is a cornerstone for the synthesis of unnatural amino acids (UAAs). fiveable.meacs.org These UAAs can be incorporated into proteins to investigate biological mechanisms or to engineer proteins with new properties. nih.gov The chemical aminoacylation strategy allows for a vast array of structurally diverse UAAs to be synthesized and incorporated into proteins in living cells, such as Xenopus oocytes, although the ribosome shows a strong preference for L-amino acids over their D-stereoisomers. nih.gov This methodology provides powerful tools for probing protein structure and function in vivo. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
